molecular formula C12H12BrN3 B3048812 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile CAS No. 1820706-62-4

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B3048812
CAS No.: 1820706-62-4
M. Wt: 278.15
InChI Key: NFOAGGYLIDJMAG-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: is a chemical compound with the molecular formula C12H12BrN3 It is a derivative of benzodiazole, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1-propyl-1,3-benzodiazole and bromine.

    Bromination: The bromination of 2-methyl-1-propyl-1,3-benzodiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

    Nitrile Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substituted Derivatives: Various substituted benzodiazole derivatives depending on the nucleophile used.

    Amines: Reduction of the nitrile group yields amines.

    Carboxylic Acids/Aldehydes: Oxidation of the methyl group results in carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
  • 7-Bromo-2-methyl-1,3-benzoxazole
  • Benzothiazole derivatives

Comparison:

  • Unique Properties: The presence of both bromine and nitrile groups in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile provides unique reactivity and binding characteristics compared to similar compounds.
  • Versatility: Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, makes it a versatile compound for research and industrial applications.
  • Applications: While similar compounds may have specific applications, the combination of properties in this compound makes it particularly valuable in fields such as medicinal chemistry and material science.

Properties

IUPAC Name

7-bromo-2-methyl-1-propylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-3-4-16-8(2)15-11-6-9(7-14)5-10(13)12(11)16/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOAGGYLIDJMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189933
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820706-62-4
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820706-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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